molecular formula C13H23FN2O2 B11860136 tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B11860136
M. Wt: 258.33 g/mol
InChI Key: AJOUKHANSJIMET-UHFFFAOYSA-N
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Description

tert-Butyl 9-fluoro-2,6-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a fluorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically performed in an organic solvent like dichloromethane at low temperatures.

    Reduction: LiAlH4, NaBH4; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions often require a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or alcohol, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including spirocyclic drugs and natural product analogs.

    Biological Studies: Researchers use it to study the effects of spirocyclic structures on biological activity and to develop new bioactive molecules.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: Similar structure but lacks the fluorine atom.

    tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate: Contains an oxygen atom instead of a fluorine atom.

    tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate: Features an oxygen atom and a different spirocyclic arrangement.

Uniqueness

tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-5-13(9-16)8-10(14)4-6-15-13/h10,15H,4-9H2,1-3H3

InChI Key

AJOUKHANSJIMET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CCN2)F

Origin of Product

United States

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